molecular formula C11H15NO2 B2703683 (R)-2-(Dimethylamino)-3-phenylpropanoic acid CAS No. 174222-78-7

(R)-2-(Dimethylamino)-3-phenylpropanoic acid

Cat. No. B2703683
CAS RN: 174222-78-7
M. Wt: 193.246
InChI Key: HOGIQTACRLIOHC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(Dimethylamino)-3-phenylpropanoic acid” is a derivative of pyridine . It is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

The synthesis of similar compounds involves the use of enantioselective enzymes . For instance, tertiary amines 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts were synthesized . The final step of synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis .

Scientific Research Applications

Mechanism of Action

properties

IUPAC Name

(2R)-2-(dimethylamino)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIQTACRLIOHC-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Dimethylamino)-3-phenylpropanoic acid

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